Nlrp3-IN-21

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Nlrp3-IN-21 is a small molecule inhibitor targeting the NOD-like receptor protein 3 (NLRP3) inflammasome. The NLRP3 inflammasome is a protein complex that plays a crucial role in the innate immune system by regulating the activation of caspase-1 and the release of pro-inflammatory cytokines interleukin-1β and interleukin-18 . Dysregulation of the NLRP3 inflammasome has been implicated in various inflammatory and autoimmune diseases, making it a significant target for therapeutic intervention .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nlrp3-IN-21 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The specific synthetic routes and reaction conditions are typically proprietary information held by pharmaceutical companies and research institutions. general synthetic strategies for small molecule inhibitors often involve:

Formation of Core Structure: This step includes the construction of the core scaffold of the molecule through various organic reactions such as cyclization, condensation, or coupling reactions.

Functional Group Modifications: Introduction of functional groups that enhance the binding affinity and specificity of the inhibitor to the NLRP3 protein. This may involve reactions like alkylation, acylation, or halogenation.

Purification and Characterization: The final product is purified using techniques like chromatography and characterized using spectroscopic methods such as NMR and mass spectrometry.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis process while ensuring consistency, purity, and yield. This typically requires optimization of reaction conditions, use of high-throughput synthesis techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Nlrp3-IN-21 can undergo various chemical reactions, including:

Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its activity or stability.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can affect the molecule’s electronic properties.

Substitution: Replacement of one functional group with another, which can modify the molecule’s binding affinity and specificity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions may introduce new functional groups like halides or alkyl chains.

Scientific Research Applications

Nlrp3-IN-21 has a wide range of scientific research applications, particularly in the fields of immunology, pharmacology, and medicinal chemistry . Some key applications include:

Inflammatory Diseases: Investigating the role of NLRP3 inflammasome in diseases like arthritis, Alzheimer’s disease, and inflammatory bowel disease.

Drug Development: Serving as a lead compound for the development of new therapeutics targeting the NLRP3 inflammasome.

Mechanistic Studies: Elucidating the molecular mechanisms of NLRP3 inflammasome activation and regulation.

Biomarker Discovery: Identifying biomarkers for NLRP3-related diseases and monitoring the efficacy of NLRP3 inhibitors in clinical trials.

Mechanism of Action

Nlrp3-IN-21 exerts its effects by binding to the NLRP3 protein and inhibiting its ability to form the inflammasome complex . This prevents the activation of caspase-1 and the subsequent release of pro-inflammatory cytokines interleukin-1β and interleukin-18 . The molecular targets and pathways involved include:

NLRP3 Protein: Direct binding to the NLRP3 protein, preventing its oligomerization and activation.

Caspase-1: Inhibition of caspase-1 activation, reducing the cleavage of pro-inflammatory cytokines.

Downstream Signaling: Modulation of downstream signaling pathways involved in inflammation and immune response.

Comparison with Similar Compounds

Nlrp3-IN-21 can be compared with other NLRP3 inhibitors such as MCC950, CY-09, and OLT1177 . Some key points of comparison include:

Binding Affinity: This compound may have higher or lower binding affinity to the NLRP3 protein compared to other inhibitors.

Selectivity: The selectivity of this compound for NLRP3 over other inflammasomes or proteins can be a distinguishing factor.

Pharmacokinetics: Differences in absorption, distribution, metabolism, and excretion (ADME) profiles among the inhibitors.

Efficacy and Safety: Comparative studies on the efficacy and safety profiles of this compound and other inhibitors in preclinical and clinical settings.

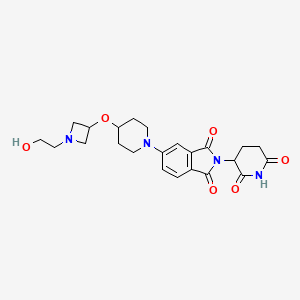

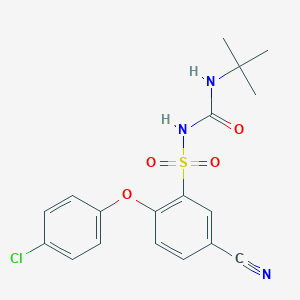

Similar Compounds

Properties

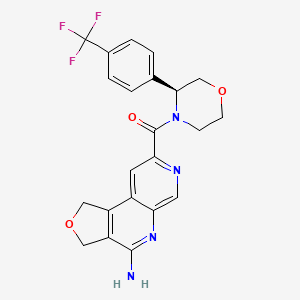

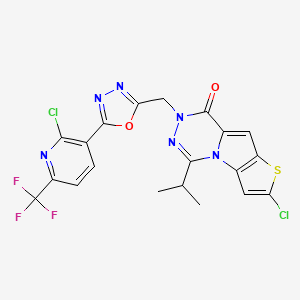

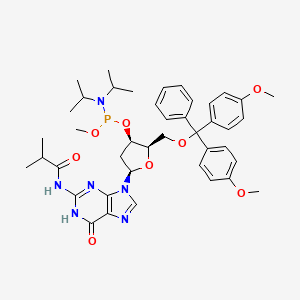

Molecular Formula |

C20H13Cl2F3N6O2S |

|---|---|

Molecular Weight |

529.3 g/mol |

IUPAC Name |

4-chloro-10-[[5-[2-chloro-6-(trifluoromethyl)pyridin-3-yl]-1,3,4-oxadiazol-2-yl]methyl]-12-propan-2-yl-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-9-one |

InChI |

InChI=1S/C20H13Cl2F3N6O2S/c1-8(2)17-29-30(19(32)11-5-12-10(31(11)17)6-14(21)34-12)7-15-27-28-18(33-15)9-3-4-13(20(23,24)25)26-16(9)22/h3-6,8H,7H2,1-2H3 |

InChI Key |

LBCNPILPPQLOKG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=NN(C(=O)C2=CC3=C(N21)C=C(S3)Cl)CC4=NN=C(O4)C5=C(N=C(C=C5)C(F)(F)F)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl (1R,2S,3R,6R,13S,14R,15R,16S,17S)-3-[(E)-3,4-dimethylpent-2-enoyl]oxy-11,15,16-trihydroxy-9,13-dimethyl-4,10-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadeca-8,11-diene-17-carboxylate](/img/structure/B12377611.png)

![trisodium;5-[[4-chloro-6-(N-methylanilino)-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12377637.png)

![6-[(Z)-[(4S,12E)-18-hydroxy-16-methoxy-4-methyl-2-oxo-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraen-8-ylidene]amino]oxyhexanoic acid](/img/structure/B12377657.png)

![N-[(3R)-7-(3,8-diazabicyclo[3.2.1]octan-3-yl)-3,4-dihydro-2H-chromen-3-yl]-6-methyl-3-(methylamino)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B12377666.png)